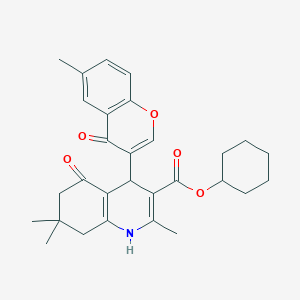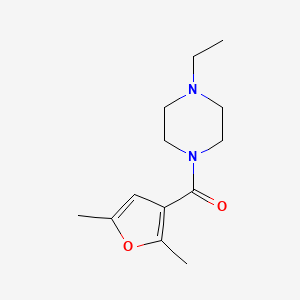![molecular formula C15H13BrClN3O3 B4923975 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4923975.png)
2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide, also known as BCA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. BCA is a member of the benzamide family of compounds, which have been shown to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide has also been shown to inhibit the activation of certain signaling pathways, such as NF-κB and STAT3, which are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth, anti-inflammatory activity, and inhibition of DNA repair. 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide has also been shown to have antioxidant properties, and has been studied for its potential as a treatment for oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition of these pathways. However, one limitation of using 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide is its potential toxicity, as it has been shown to have cytotoxic effects on some cell types.
Orientations Futures
There are several future directions for research on 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide, including further studies on its mechanism of action, optimization of its synthesis for higher yields and purity, and investigation of its potential as a treatment for cancer and inflammatory diseases. Additionally, further studies on the toxicity of 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide and its potential side effects are needed to fully understand its safety profile.
Méthodes De Synthèse
The synthesis of 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide involves several steps, starting with the reaction of 2-bromoaniline with 2-chloro-4-nitrobenzoyl chloride to form 2-bromo-N-(2-chloro-4-nitrophenyl)benzamide. This intermediate is then reacted with ethylenediamine to form the final product, 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide. The synthesis of 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide has been optimized to yield high purity and high yields of the final product.
Applications De Recherche Scientifique
2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide has been shown to inhibit the growth of cancer cells in vitro, and has been studied in animal models for its potential as an anti-cancer agent. 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide has also been shown to have anti-inflammatory properties, and has been studied for its potential as a treatment for inflammatory diseases.
Propriétés
IUPAC Name |
2-bromo-N-[2-(2-chloro-4-nitroanilino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClN3O3/c16-12-4-2-1-3-11(12)15(21)19-8-7-18-14-6-5-10(20(22)23)9-13(14)17/h1-6,9,18H,7-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVVBIGZQRALIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(dimethylamino)benzylidene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4923894.png)
![2-ethyl-3-phenyl-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4923900.png)
![1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine](/img/structure/B4923911.png)

![5-{[(3-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4923920.png)
![N-{5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B4923929.png)

![2-(4-chlorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B4923943.png)
![N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-2-phenylethanamine](/img/structure/B4923948.png)
![5-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4923967.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4923969.png)
![5-{3-[3-(3,5-difluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-3-oxopropyl}-3-isoxazolol](/img/structure/B4923978.png)
![isopropyl 4-{[2-(3-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B4923983.png)
![3-ethyl-5-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4923991.png)